molecular formula C14H10F2O2 B13958792 3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde

3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde

Cat. No.: B13958792
M. Wt: 248.22 g/mol
InChI Key: NTESLMRRKDZCQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with 4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-2-(4-methylphenoxy)benzaldehyde is unique due to the presence of both fluorine atoms and a 4-methylphenoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

3,4-difluoro-2-(4-methylphenoxy)benzaldehyde

InChI

InChI=1S/C14H10F2O2/c1-9-2-5-11(6-3-9)18-14-10(8-17)4-7-12(15)13(14)16/h2-8H,1H3

InChI Key

NTESLMRRKDZCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC(=C2F)F)C=O

Origin of Product

United States

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